![molecular formula C6H5N5 B183320 5-(2-Pyridyl)-1H-Tetrazole CAS No. 33893-89-9](/img/structure/B183320.png)
5-(2-Pyridyl)-1H-Tetrazole
Overview
Description
5-(2-Pyridyl)-1H-Tetrazole is a chemical compound that belongs to the class of heterocyclic compounds known as tetrazoles . It is characterized by a 5-membered ring structure that includes four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of 5-(2-Pyridyl)-1H-Tetrazole and its derivatives has been reported in several studies . The synthesis often involves the reaction of the corresponding cyanopyridines with sodium azide .Molecular Structure Analysis
The molecular structure of 5-(2-Pyridyl)-1H-Tetrazole consists of a pyridine ring and a tetrazole ring . The pyridine ring contains atoms C8–C13, while the tetrazole ring contains atoms O1–C5 .Chemical Reactions Analysis
5-(2-Pyridyl)-1H-Tetrazole has been found to participate in various chemical reactions. For instance, it has been used as a ligand in metal complexes . It has also been employed as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .Scientific Research Applications
Catalysis in Material Synthesis
“5-(2-Pyridyl)-1H-Tetrazole” has been used as a precursor in the synthesis of microcrystalline molybdenum oxide/organic hybrid materials. This application demonstrates its role in facilitating the hydrolysis-based synthesis process, leading to the creation of new materials with potential uses in various industries .
Organic Synthesis
This compound serves as a building block in the synthesis of bipyridine derivatives, which are crucial intermediates in organic chemistry. Bipyridine derivatives have applications ranging from catalysis to the development of new pharmaceuticals .
Analytical Chemistry
In analytical chemistry, derivatives of “5-(2-Pyridyl)-1H-Tetrazole” are employed for the spectrophotometric determination of trace elements like iron in serum, showcasing its importance in accurate and sensitive analytical methods .
Pharmaceutical Research
The structure of “5-(2-Pyridyl)-1H-Tetrazole” is found in drug intermediates and drugs such as valsartan and losartan, which are used to treat hypertension. This highlights its significance in the development of medications that control heart-related ailments .
Antiviral and Antimicrobial Activity
Tetrazole derivatives exhibit a range of pharmacological activities, including antiviral and antimicrobial effects. Compounds containing “5-(2-Pyridyl)-1H-Tetrazole” have been investigated for their potential use as anti-AIDS drugs, specifically as HIV integrase inhibitors .
Oligonucleotide Synthesis
In the field of biochemistry, “5-(2-Pyridyl)-1H-Tetrazole” derivatives are utilized as acidic activators in oligonucleotide synthesis, playing a crucial role in the coupling process essential for creating synthetic DNA or RNA strands .
Safety and Hazards
The safety data sheet for a related compound, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .
Future Directions
While specific future directions for the research and application of 5-(2-Pyridyl)-1H-Tetrazole are not well-documented in the literature, similar compounds have been the subject of ongoing research due to their potential applications in various fields . For instance, they have been used as ligands in metal complexes, as precursors for the synthesis of other compounds, and as analytical reagents .
Mechanism of Action
Target of Action
Tetrazole derivatives have been reported to exhibit a wide range of biological activities .
Mode of Action
Tetrazole compounds are known to mimic the carboxylate group in bioactive molecules, which can lead to interactions with various biological targets .
Biochemical Pathways
Tetrazole derivatives have been reported to influence a variety of biological processes, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
The pharmacokinetics of similar tetrazole derivatives have been investigated .
Result of Action
Tetrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXEEDCMLEVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313182 | |
Record name | 5-(2-Pyridyl)-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-Pyridyl)-1H-Tetrazole | |
CAS RN |
33893-89-9 | |
Record name | 33893-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Pyridyl)-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(1H-Tetrazol-5-yl)pyridine a versatile ligand in coordination chemistry?
A1: 2-(1H-Tetrazol-5-yl)pyridine exhibits versatile coordination behavior due to the presence of two distinct nitrogen donor sites: the pyridine nitrogen and the tetrazole nitrogen. This allows it to bind to various metal centers, forming diverse structural motifs like mononuclear, dinuclear, and even triangular metallacalix[3]arenes. [] This versatility makes it valuable for designing metal-organic frameworks (MOFs) and other supramolecular architectures. [, ]
Q2: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives act as sensors?
A3: Yes, complexes utilizing 2-(1H-Tetrazol-5-yl)pyridine derivatives, specifically 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, have shown potential as multifunctional sensors. For instance, a Pb2+ complex incorporating this ligand exhibited temperature-dependent luminescence and sensitivity to volatile amines and acids, suggesting its potential for sensing applications. []
Q3: How do modifications to the 2-(1H-Tetrazol-5-yl)pyridine structure affect its luminescent properties?
A4: Studies demonstrate that modifications like methylation of the tetrazole ring or replacing the pyridine with pyrazine can significantly influence the ligand's π-accepting ability. [] This, in turn, impacts the quantum yield, lifetime, and absorption spectrum of ruthenium (Ru) complexes containing these modified ligands. []
Q4: What role does 2-(1H-Tetrazol-5-yl)pyridine play in developing blue-emitting phosphorescent materials?
A5: 2-(1H-Tetrazol-5-yl)pyridine has proven valuable in designing efficient blue-emitting Iridium(III) complexes. [, ] By serving as an ancillary ligand alongside cyclometalated ligands, it contributes to fine-tuning the emission wavelength and achieving high photoluminescence quantum yields in the blue region. [, ]
Q5: How does the position of the nitrogen donor atom in isomeric 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) influence the assembly of polyoxometalate-based compounds?
A6: Research indicates that the position of the nitrogen donor atom in isomeric ligands significantly impacts the resulting structure of polyoxometalate-based compounds. [, ] For instance, using 5-(2-pyridyl)-1H-tetrazole led to the formation of compounds containing multinuclear copper clusters and one-dimensional chains, while 5-(4-pyridyl)-1H-tetrazole yielded frameworks with infinite silver-ligand chains. [] This highlights the crucial role of ligand design in controlling the structural features of resulting materials.
Q6: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives be used in biological applications?
A7: Yes, studies have explored the biological activities of 2-(1H-Tetrazol-5-yl)pyridine derivatives. For example, copper(II) complexes containing pendant arm-pyridyltetrazole ligands have demonstrated promising DNA binding and cleavage activities, along with cytotoxic effects against cancer cell lines. [] This indicates their potential as therapeutic agents, warranting further investigation.
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